Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione

Physicochemical differentiation Purification strategy Thermal property

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione (CAS 832739-46-5) is a fluorinated β‑diketone that belongs to the 1‑aryl‑4,4,4‑trifluorobutane‑1,3‑dione class. The compound combines a 1,4‑benzodioxin (2,3‑dihydrobenzo[b][1,4]dioxine) scaffold with a trifluoroacetylacetone moiety, yielding a molecular formula of C₁₂H₉F₃O₄ and a molecular weight of 274.19 g mol⁻¹.

Molecular Formula C12H9F3O4
Molecular Weight 274.19 g/mol
CAS No. 832739-46-5
Cat. No. B4806151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione
CAS832739-46-5
Molecular FormulaC12H9F3O4
Molecular Weight274.19 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C12H9F3O4/c13-12(14,15)11(17)6-8(16)7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5H,3-4,6H2
InChIKeyYWFUGTJMFNLIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione (CAS 832739-46-5): A Specialized Fluorinated β‑Diketone for Medicinal Chemistry and Coordination Chemistry Procurement


1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione (CAS 832739-46-5) is a fluorinated β‑diketone that belongs to the 1‑aryl‑4,4,4‑trifluorobutane‑1,3‑dione class . The compound combines a 1,4‑benzodioxin (2,3‑dihydrobenzo[b][1,4]dioxine) scaffold with a trifluoroacetylacetone moiety, yielding a molecular formula of C₁₂H₉F₃O₄ and a molecular weight of 274.19 g mol⁻¹ . Predicted physicochemical properties include a boiling point of 358.6 ± 42.0 °C, a density of 1.396 ± 0.06 g cm⁻³, and a pKₐ of 8.07 ± 0.20 . The 1,4‑benzodioxin nucleus has been validated as a novel pharmacophore for free fatty acid receptor 1 (FFA1) agonists, providing a distinct structural entry point for antidiabetic drug discovery [1]. Commercial sources offer the compound at ≥95 % purity with batch‑specific QC documentation including NMR, HPLC, and GC .

Why 1‑Aryl‑4,4,4‑trifluorobutane‑1,3‑diones Cannot Be Interchanged Without Risk: The Case for 1‑(2,3‑Dihydrobenzo[b][1,4]dioxin‑6‑yl)‑4,4,4‑trifluorobutane‑1,3‑dione (CAS 832739-46-5)


Direct substitution of one 1‑aryl‑4,4,4‑trifluorobutane‑1,3‑dione for another is scientifically unjustified because the aryl substituent governs both the physicochemical profile and the biological/pharmacological recognition of the molecule. The 1,4‑benzodioxin ring present in CAS 832739-46-5 is not merely a hydrophobic decoration; it has been independently validated as a privileged scaffold that enables potent FFA1 agonism, whereas simple phenyl or benzodioxole analogs engage entirely different target classes [1]. Moreover, the electron‑donating character of the ethylenedioxy bridge modulates the acidity (predicted pKₐ ≈ 8.07) and the enol‑keto equilibrium of the β‑diketone unit, directly influencing metal‑chelation thermodynamics and reactivity toward nucleophiles . Consequently, substituting a cheaper or more readily available analog (e.g., benzoyltrifluoroacetone, CAS 326‑06‑7) without experimental validation risks altering synthetic outcomes, complexation efficiency, and biological activity [1].

Head‑to‑Head and Cross‑Study Quantitative Evidence for 1‑(2,3‑Dihydrobenzo[b][1,4]dioxin‑6‑yl)‑4,4,4‑trifluorobutane‑1,3‑dione (CAS 832739‑46‑5) vs. Closest Analogs


Predicted Boiling Point Elevation vs. 1‑(1,3‑Benzodioxol‑5‑yl)‑4,4,4‑trifluorobutane‑1,3‑dione (CAS 306935‑39‑7)

The target compound exhibits a predicted boiling point of 358.6 ± 42.0 °C, approximately 18.7 °C higher than the experimentally reported boiling point of 339.9 °C for the 1,3‑benzodioxole analog CAS 306935‑39‑7 . This difference, although moderate, is large enough to influence distillation‑based purification cut points and may reflect the distinct hydrogen‑bonding and dipole‑moment contributions of the 1,4‑benzodioxin vs. 1,3‑benzodioxole ring systems.

Physicochemical differentiation Purification strategy Thermal property

Scaffold‑Driven Pharmacological Differentiation: 1,4‑Benzodioxin vs. 1,3‑Benzodioxole in Biological Recognition

The 2,3‑dihydrobenzo[b][1,4]dioxine scaffold present in CAS 832739‑46‑5 has been explicitly validated as a novel chemotype for FFA1 agonism, whereas the 1,3‑benzodioxole scaffold is predominantly associated with cannabinoid‑1 receptor inverse agonism and other target classes [1][2]. Although direct head‑to‑head potency data for the exact β‑diketone derivatives are not available, the scaffold‑activity relationship indicates that the 1,4‑benzodioxin ring imparts a distinct three‑dimensional shape and electronic profile that favor productive interactions with the FFA1 binding site, a feature not replicated by the 1,3‑benzodioxole nucleus [1].

Medicinal chemistry FFA1 agonism Scaffold hopping

Batch‑Specific QC Documentation as a Procurement Differentiator

Bidepharm supplies CAS 832739‑46‑5 with standard purity ≥95 % and provides batch‑specific analytical data including NMR, HPLC, and GC . In contrast, many suppliers of generic β‑diketones (e.g., benzoyltrifluoroacetone, CAS 326‑06‑7) ship without detailed batch QC, leaving the end‑user responsible for independent purity verification before use [1]. The availability of pre‑verified QC reduces the risk of experimental variability attributable to unknown impurities or batch‑to‑batch inconsistency.

Quality assurance Reproducibility Procurement

Predicted pKₐ Difference vs. Benzoyltrifluoroacetone (BTFA, CAS 326‑06‑7)

The predicted pKₐ of CAS 832739‑46‑5 is 8.07 ± 0.20, approximately 1.72 log units higher than the reported pKₐ of 6.35 for benzoyltrifluoroacetone . This difference reflects the electron‑donating effect of the ethylenedioxy bridge, which weakens the acidity of the enol proton. A higher pKₐ implies that a larger fraction of the β‑diketone remains protonated at neutral pH, altering the equilibrium concentration of the enolate anion available for metal coordination. Consequently, the thermodynamic driving force for complexation and the pH‑dependent extraction behavior of metal chelates will differ meaningfully between CAS 832739‑46‑5 and BTFA.

Acidity Metal complexation Reactivity

Optimal Procurement Scenarios for 1‑(2,3‑Dihydrobenzo[b][1,4]dioxin‑6‑yl)‑4,4,4‑trifluorobutane‑1,3‑dione (CAS 832739‑46‑5)


Medicinal Chemistry: FFA1 Agonist Hit‑to‑Lead Optimization

CAS 832739‑46‑5 serves as a key β‑diketone intermediate for constructing novel FFA1 agonists based on the validated 2,3‑dihydrobenzo[b][1,4]dioxine scaffold [1]. The scaffold has demonstrated potent FFA1 agonistic activity with good pharmacokinetic profiles in vivo, making it a compelling starting point for antidiabetic drug discovery programs that seek to avoid the hepatotoxicity liabilities observed with earlier FFA1 clinical candidates [1].

Coordination Chemistry: pH‑Tunable Lanthanide Chelation

The predicted pKₐ of 8.07 places CAS 832739‑46‑5 in an acidity range where the enolate concentration is sufficiently high for lanthanide complexation at near‑neutral pH, yet not so acidic that metal leaching becomes problematic. This contrasts with BTFA (pKₐ ≈ 6.35), which forms more hydrolytically labile complexes [1]. Researchers developing luminescent lanthanide probes or MRI contrast agents can exploit this tunability to optimize complex stability and photophysical properties [1].

Organic Synthesis: Trifluoromethyl‑Containing Heterocycle Construction

1‑Aryl‑4,4,4‑trifluorobutane‑1,3‑diones are versatile substrates for the synthesis of CF₃‑substituted pyrazoles, isoxazoles, and furans via condensation with hydrazines, hydroxylamine, or nucleophilic acetylides, respectively [1]. CAS 832739‑46‑5, with its unique 1,4‑benzodioxin substituent, can deliver heterocyclic products with tailored electronic properties and potential bioactivity, offering a scaffold‑hopping advantage over simpler aryl‑trifluorobutane‑diones [1].

Quality‑Critical Research Requiring Verified Batch Consistency

For laboratories where reproducibility and documentation are paramount (e.g., GLP‑compliant studies, structure‑activity relationship campaigns, or publications requiring supplementary material), CAS 832739‑46‑5 from Bidepharm provides batch‑specific NMR, HPLC, and GC data [1]. This level of QC transparency reduces the hidden cost of independent purity re‑analysis and mitigates the risk of batch‑dependent variability that can confound biological or materials‑science experiments [1].

Quote Request

Request a Quote for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4,4,4-trifluorobutane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.